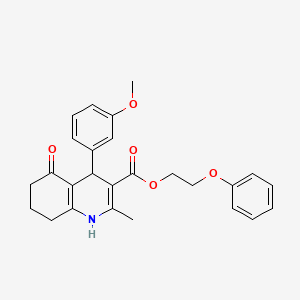![molecular formula C19H14N2O3S2 B11678834 (5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678834.png)
(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-3-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one est un composé organique complexe doté d'une structure unique qui comprend un cycle thiazolidinone, un groupe nitrophényle et une partie phénylpropylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (5E)-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-3-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one implique généralement la condensation d'aldéhydes et de cétones appropriés avec de la thiosemicarbazide, suivie d'une cyclisation. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs acides ou basiques pour faciliter la formation du cycle thiazolidinone.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté optimale, ainsi que la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(5E)-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-3-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler le groupe nitro, le convertissant en une amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe nitrophényle.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Chimie
En chimie, la (5E)-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-3-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one est utilisée comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet l'exploration de nouvelles voies de synthèse et le développement de nouveaux composés.
Biologie et médecine
En biologie et en médecine, ce composé a des applications potentielles comme pharmacophore dans la conception de médicaments. Ses caractéristiques structurelles en font un candidat pour le développement de nouveaux agents thérapeutiques, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles qu'une stabilité ou une réactivité accrue. Ses applications pourraient s'étendre aux domaines des polymères, des revêtements et des matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action de la (5E)-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-3-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modification de la signalisation des récepteurs, conduisant aux effets thérapeutiques souhaités.
Applications De Recherche Scientifique
(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-[(5E)-5-(3,4-diméthoxybenzylidène)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphtyl acétate
- Acétoacétate d'éthyle
Unicité
Comparée à des composés similaires, la (5E)-5-[(2E)-2-méthyl-3-phénylprop-2-én-1-ylidène]-3-(4-nitrophényl)-2-thioxo-1,3-thiazolidin-4-one se distingue par sa combinaison unique de groupes fonctionnels. Cette unicité permet des interactions spécifiques avec des cibles moléculaires, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C19H14N2O3S2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14N2O3S2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)20(19(25)26-17)15-7-9-16(10-8-15)21(23)24/h2-12H,1H3/b13-11+,17-12+ |
Clé InChI |
AAHCQDKSQKCSCU-QKIOLIMFSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11678763.png)
![2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11678775.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)

![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)

![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)

![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11678831.png)
![4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B11678833.png)
![4-methyl-N'-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B11678837.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11678840.png)
![5-({3-Chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678857.png)
